molecular formula C21H36O3 B1624070 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL CAS No. 520-86-5

5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL

Cat. No.: B1624070
CAS No.: 520-86-5
M. Wt: 336.5 g/mol
InChI Key: SCPADBBISMMJAW-UHFFFAOYSA-N
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Description

5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL: is a steroidal compound that belongs to the class of pregnane steroids. These compounds are characterized by their 21-carbon skeleton, which is derived from cholesterol. This particular compound is notable for its hydroxyl groups at the 3beta, 17, and 20 positions, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL typically involves multiple steps, starting from cholesterol or other steroidal precursors. The key steps include selective hydroxylation at the 3beta, 17, and 20 positions. This can be achieved through various chemical reactions, including oxidation and reduction processes, often using reagents such as chromium trioxide for oxidation and sodium borohydride for reduction .

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as microbial transformation, where specific microorganisms are used to introduce hydroxyl groups at the desired positions. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.

    Substitution: This reaction can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 3beta-hydroxyl group can yield a 3-keto derivative, while reduction can revert it back to the original hydroxyl group .

Scientific Research Applications

Chemistry: In chemistry, 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL is used as a precursor for the synthesis of other steroidal compounds.

Biology: In biological research, this compound is studied for its role in steroid metabolism and its potential effects on cellular processes. It serves as a model compound for understanding the biosynthesis and function of steroid hormones .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory and immunomodulatory properties, which could be beneficial in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a starting material for the synthesis of other bioactive steroids .

Mechanism of Action

The mechanism of action of 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the activation of steroid hormone receptors, which regulate various physiological processes .

Comparison with Similar Compounds

    (20S)-5alpha-Pregnane-3beta,17,20-triol: This is an epimer of the compound with a different configuration at the 20 position.

    5alpha-Pregnane-3beta,17-diol: This compound lacks the hydroxyl group at the 20 position.

    5alpha-Pregnane-3beta,20-diol: This compound lacks the hydroxyl group at the 17 position.

Uniqueness: The uniqueness of 5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL lies in its specific configuration and the presence of hydroxyl groups at the 3beta, 17, and 20 positions. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPADBBISMMJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13933-75-0
Record name (20R)-5α-pregnane-3α,17,20-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL
Reactant of Route 2
5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL
Reactant of Route 3
5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL
Reactant of Route 4
5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL
Reactant of Route 5
5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL
Reactant of Route 6
5-alpha-PREGNAN-3-beta, 17,20-alpha-TRIOL

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